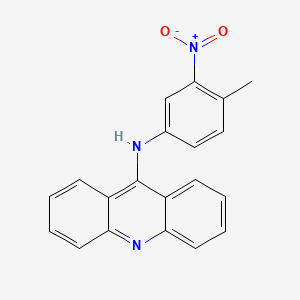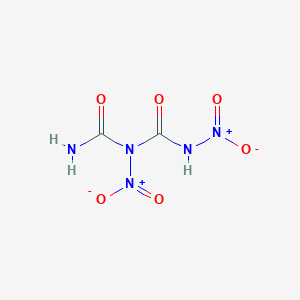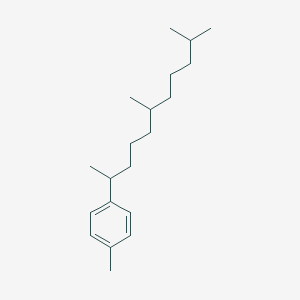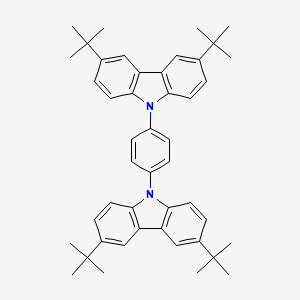![molecular formula C18H26O3 B12546265 (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol CAS No. 833487-21-1](/img/structure/B12546265.png)
(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol is a complex organic compound characterized by multiple stereocenters and functional groups. This compound is notable for its unique structure, which includes an epoxide ring, a methoxy group, and a conjugated diyne system. These features make it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a stereoselective epoxidation reaction to introduce the epoxide ring. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the desired stereochemistry.
The methoxy group can be introduced through a methylation reaction, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). The conjugated diyne system can be constructed using a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, could be explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol can undergo a variety of chemical reactions due to its multiple functional groups:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, which can reduce the alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, where nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can open the ring to form diols or amino alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Diols, amino alcohols
Wissenschaftliche Forschungsanwendungen
(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study the effects of epoxide-containing molecules on biological systems. It can also serve as a probe to investigate enzyme-catalyzed reactions involving epoxides.
Medicine: The compound’s potential medicinal properties are of interest, particularly its ability to interact with biological targets such as enzymes and receptors. It may be explored for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers with enhanced mechanical strength or electronic properties.
Wirkmechanismus
The mechanism of action of (3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. The methoxy group and conjugated diyne system can also participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol: shares similarities with other epoxide-containing compounds, such as epoxyeicosatrienoic acids (EETs) and diepoxybutane.
EETs: These are signaling molecules derived from arachidonic acid and have various biological activities, including vasodilation and anti-inflammatory effects.
Diepoxybutane: This compound is used in the synthesis of polymers and as a cross-linking agent in the production of resins.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
833487-21-1 |
|---|---|
Molekularformel |
C18H26O3 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(3R)-8-[(2S,3S)-3-heptyloxiran-2-yl]-8-methoxyoct-1-en-4,6-diyn-3-ol |
InChI |
InChI=1S/C18H26O3/c1-4-6-7-8-9-14-17-18(21-17)16(20-3)13-11-10-12-15(19)5-2/h5,15-19H,2,4,6-9,14H2,1,3H3/t15-,16?,17+,18-/m1/s1 |
InChI-Schlüssel |
SVNRYGDXTIVPHA-LGFRIEKESA-N |
Isomerische SMILES |
CCCCCCC[C@H]1[C@H](O1)C(C#CC#C[C@@H](C=C)O)OC |
Kanonische SMILES |
CCCCCCCC1C(O1)C(C#CC#CC(C=C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
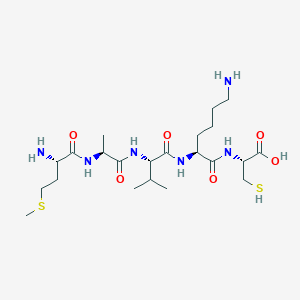
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)



